![molecular formula C15H14N4 B5442154 2-[2-(3-aminophenyl)vinyl]-1H-benzimidazol-5-amine](/img/structure/B5442154.png)
2-[2-(3-aminophenyl)vinyl]-1H-benzimidazol-5-amine
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Overview
Description
2-[2-(3-aminophenyl)vinyl]-1H-benzimidazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ABZI, and it is a benzimidazole derivative that has shown promising results in scientific research. In
Mechanism of Action
The mechanism of action of ABZI is not fully understood, but studies have shown that it works by inhibiting the activity of the STING protein. This protein plays a crucial role in the immune response to viral infections and cancer. By inhibiting the activity of STING, ABZI can prevent the activation of the immune system and induce cell death in cancer cells.
Biochemical and Physiological Effects:
ABZI has been shown to have a wide range of biochemical and physiological effects. Studies have shown that ABZI can induce cell death in cancer cells by activating the apoptotic pathway. ABZI has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, ABZI has been shown to modulate the immune response, which can be beneficial in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of ABZI is its high potency and selectivity. ABZI has been shown to be effective at low concentrations, which can reduce the risk of toxicity in lab experiments. However, one of the limitations of ABZI is its poor solubility in water, which can make it difficult to administer in lab experiments.
Future Directions
There are several future directions for the study of ABZI. One of the most promising applications of ABZI is in the field of cancer research. Further studies are needed to explore the potential of ABZI as a cancer treatment and to optimize its use in combination with other cancer treatments. Additionally, ABZI has shown potential as an anti-inflammatory agent and as a treatment for autoimmune diseases. Further studies are needed to explore these applications and to optimize the use of ABZI in these contexts. Finally, there is a need for the development of new synthesis methods for ABZI that can improve its solubility and reduce the cost of production.
Synthesis Methods
The synthesis of ABZI involves the reaction of 2-(3-aminophenyl)acetic acid with o-phenylenediamine in the presence of a dehydrating agent. The resulting product is then subjected to a cyclization reaction to form ABZI. This method has been optimized to produce high yields of ABZI with high purity.
Scientific Research Applications
ABZI has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of ABZI is in the field of cancer research. Studies have shown that ABZI has potent anti-cancer properties and can induce cell death in cancer cells. ABZI has also been studied for its potential use as an anti-inflammatory agent and as a treatment for autoimmune diseases.
properties
IUPAC Name |
2-[(E)-2-(3-aminophenyl)ethenyl]-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-11-3-1-2-10(8-11)4-7-15-18-13-6-5-12(17)9-14(13)19-15/h1-9H,16-17H2,(H,18,19)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWLXRMTHYWEJL-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=CC2=NC3=C(N2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)/C=C/C2=NC3=C(N2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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